Butyl[(pyrimidin-5-yl)methyl]amine
Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
While specific synthesis methods for “Butyl[(pyrimidin-5-yl)methyl]amine” are not available, pyrimidine derivatives can be synthesized through various methods. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Scientific Research Applications
Medicinal Chemistry: Drug Discovery
Pyrimidine derivatives are known to serve as privileged scaffolds in medicinal chemistry, with broad applications in drug discovery programs. They have been integral in the development of FDA-approved drugs for various treatments . “Butyl[(pyrimidin-5-yl)methyl]amine” could potentially be explored for its pharmacological properties, possibly as a precursor in synthesizing compounds with therapeutic effects.
Advanced Material Science
The structural properties of pyrimidines have been investigated for their potential in creating advanced materials, including polymers and nanoparticles . The compound may contribute to research focused on developing new materials with enhanced features like increased durability or specialized conductivity.
Agricultural Chemistry: Plant Growth and Herbicides
Some pyrimidine derivatives play a role in plant growth regulation and have herbicidal properties . “Butyl[(pyrimidin-5-yl)methyl]amine” could be studied for its effectiveness in these areas, potentially leading to the development of new agricultural chemicals.
Anti-inflammatory and Antitumor Activities
Pyrimidine derivatives have shown potential in anti-inflammatory and antitumor activities . Research into “Butyl[(pyrimidin-5-yl)methyl]amine” could explore its efficacy as an inhibitor against inflammatory mediators or its use in cancer treatment protocols.
Antimicrobial and Antioxidant Activities
The biological potential of pyrimidine derivatives extends to antimicrobial and antioxidant activities . This compound might be valuable in the synthesis of new agents that combat microbial infections or oxidative stress.
Synthesis of Thyroid Drugs and Leukemia Treatment
Pyrimidine derivatives are used in the production of thyroid drugs and in leukemia treatment . Investigating “Butyl[(pyrimidin-5-yl)methyl]amine” for these specific medical applications could yield new insights and treatment options.
Safety and Hazards
Mechanism of Action
Target of Action
Butyl[(pyrimidin-5-yl)methyl]amine is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are known to inhibit Cyclin-Dependent Kinase 2 (CDK2), a protein kinase involved in the regulation of the cell cycle . CDK2 inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle . This disruption can lead to the inhibition of cell proliferation, making it a potential therapeutic agent for cancer treatment .
Biochemical Pathways
The primary biochemical pathway affected by Butyl[(pyrimidin-5-yl)methyl]amine is the cell cycle, specifically the transition from the G1 phase to the S phase . By inhibiting CDK2, the compound prevents the progression of the cell cycle, which can lead to cell cycle arrest and apoptosis .
Result of Action
The inhibition of CDK2 by Butyl[(pyrimidin-5-yl)methyl]amine can lead to significant cytotoxic activities against certain cell lines . For instance, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the nanomolar range .
properties
IUPAC Name |
N-(pyrimidin-5-ylmethyl)butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-2-3-4-10-5-9-6-11-8-12-7-9/h6-8,10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBFJIGOWJSXTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CN=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl[(pyrimidin-5-yl)methyl]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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